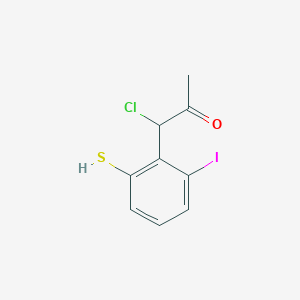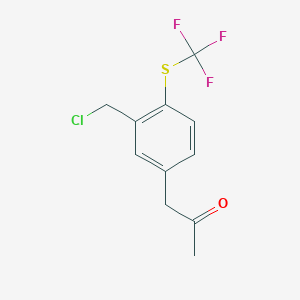
1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring
準備方法
The synthesis of 1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can be achieved through several routes. One common method involves the reaction of 3-(chloromethyl)-4-(trifluoromethylthio)benzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and controlled temperature and pressure conditions to ensure efficient synthesis.
化学反応の分析
1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new carbon-nitrogen or carbon-sulfur bonds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique functional groups make it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers and surfactants.
作用機序
The mechanism of action of 1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The propan-2-one moiety can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological activity.
類似化合物との比較
1-(3-(Chloromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(3-(Chloromethyl)-5-(trifluoromethylthio)phenyl)propan-2-one: This compound has a similar structure but with the trifluoromethylthio group at a different position on the phenyl ring, which can affect its reactivity and biological activity.
1-(3-(Bromomethyl)-4-(trifluoromethylthio)phenyl)propan-2-one: The presence of a bromomethyl group instead of a chloromethyl group can influence the compound’s reactivity in substitution reactions.
1-(3-(Chloromethyl)-4-(methylthio)phenyl)propan-2-one: The absence of fluorine atoms in the methylthio group can reduce the compound’s lipophilicity and alter its biological properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be exploited in various applications.
特性
分子式 |
C11H10ClF3OS |
|---|---|
分子量 |
282.71 g/mol |
IUPAC名 |
1-[3-(chloromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H10ClF3OS/c1-7(16)4-8-2-3-10(9(5-8)6-12)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
InChIキー |
JVUXHNCBGBMCJN-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


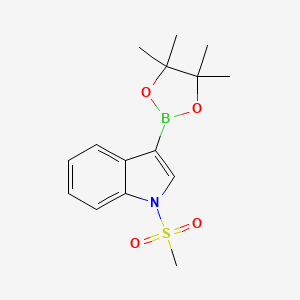
![6-Methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B14051864.png)
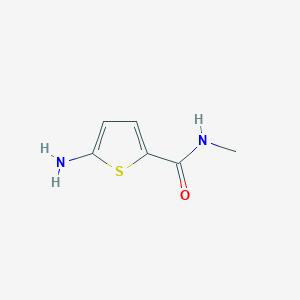
![6-Oxa-3-azabicyclo[3.1.1]heptane 2,2,2-trifluoroacetate](/img/structure/B14051878.png)

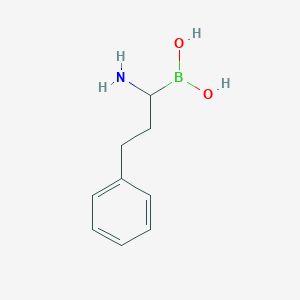
![N-((R)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14051892.png)
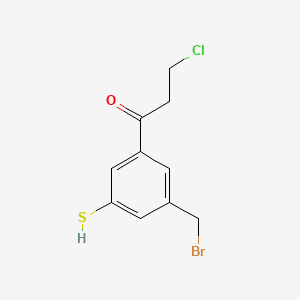
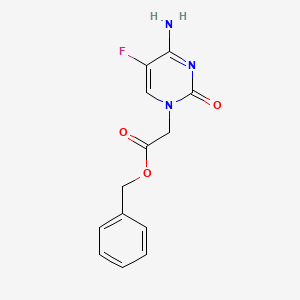
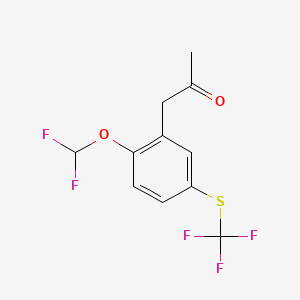
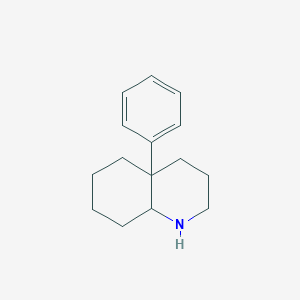
![5-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B14051916.png)

